2-Desbenzoyl-2-tiglyl Docetaxel
Description
Overview of Taxane (B156437) Diterpenoids as Pharmaceutical Scaffolds
Taxane diterpenoids, a class of natural products primarily isolated from plants of the Taxus genus (yews), represent a critically important family of compounds in pharmaceutical research. nih.govresearchgate.net The foundational structure of most taxoids is a tricyclopentadecane skeleton, often referred to as the normal taxane skeleton. acs.org This complex, three-dimensional framework has proven to be an exceptional scaffold for the development of potent therapeutic agents. The pharmaceutical significance of taxanes is underscored by the success of prominent members like paclitaxel (B517696), which has been a cornerstone of cancer therapy for over two decades. nih.govresearchgate.net The unique mechanism of action of these compounds, which involves the stabilization of microtubules and disruption of cell division, has driven extensive research into this family of over 550 congeners. nih.govresearchgate.netnih.gov The intricate architecture and significant biological activity of taxanes have made them a focal point for synthetic and medicinal chemists, leading to the development of numerous derivatives and analogues in the quest for improved therapeutic profiles. acs.orgnih.gov
Contextualization of Docetaxel (B913) within Taxoid Research
Docetaxel, marketed under the brand name Taxotere, is a semi-synthetic analogue of paclitaxel and a key member of the taxoid family of antineoplastic agents. nih.govnih.gov It was developed to improve upon the therapeutic properties of paclitaxel and has demonstrated impressive clinical activity against a range of cancers. nih.govcancernetwork.com Like its predecessor, docetaxel's mechanism of action involves promoting microtubule assembly and inhibiting their disassembly, thereby arresting cell division. nih.govresearchgate.net As a prominent chemotherapeutic agent, docetaxel has been the subject of extensive research, not only to explore its full therapeutic potential but also to understand its chemical properties, including its synthesis, stability, and the profile of related substances that can arise during its manufacture and storage. nih.govcancernetwork.commdpi.com
Identification and Classification of 2-Desbenzoyl-2-tiglyl Docetaxel as a Key Docetaxel Derivative or Impurity
This compound is a chemical compound closely related to docetaxel. smolecule.com Its structure is characterized by the substitution of the benzoyl group at the C-2 position of the docetaxel core with a tiglyl group. smolecule.com This compound is often classified as a derivative or an impurity of docetaxel. impurity.comnih.gov Specifically, it is recognized as Docetaxel Impurity A in some pharmacopeial contexts. impurity.comnih.gov The presence of such related substances is a critical consideration in the manufacturing of docetaxel, as they can have different chemical and pharmacological properties compared to the parent drug. smolecule.com
Below is a table detailing the chemical identifiers for this compound:
| Identifier | Value |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate nih.gov |
| CAS Number | 1887057-05-7 impurity.com |
| Molecular Formula | C₄₁H₅₅NO₁₄ impurity.com |
| Molecular Weight | 785.9 g/mol nih.gov |
Significance of Derivative and Impurity Profiling in Complex Natural Product Analogues
The profiling of derivatives and impurities is a cornerstone of modern pharmaceutical analysis, particularly for complex natural product analogues like docetaxel. researchgate.netresearchgate.net Regulatory bodies such as the ICH and FDA have established stringent guidelines for the identification, quantification, and characterization of impurities in active pharmaceutical ingredients (APIs) and formulated drug products. researchgate.netnih.gov The presence of unwanted chemicals, even in minute quantities, can potentially influence the efficacy and safety of a drug. researchgate.netnih.gov
Impurity profiling is crucial for several reasons:
Safety and Efficacy: Unidentified or inadequately controlled impurities may possess their own pharmacological or toxicological profiles, which could alter the therapeutic effect or lead to adverse reactions. longdom.org
Quality Control: A comprehensive impurity profile serves as a fingerprint of the manufacturing process, ensuring consistency and quality from batch to batch. globalpharmatek.com
Stability Assessment: The identification of degradation products is vital for determining the shelf-life and appropriate storage conditions for a drug product. longdom.org
Properties
Molecular Formula |
C₄₁H₅₅NO₁₄ |
|---|---|
Molecular Weight |
785.87 |
Synonyms |
(2b,5b,7a,10b,13a)-4-Acetoxy-13-(((2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl)oxy)-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (2E)-2-Methylbut-2-enoate; Docetaxel Impurity A; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Pathways of 2 Desbenzoyl 2 Tiglyl Docetaxel
Biosynthetic Considerations for Tiglyl Moieties in Natural Products
The tiglyl group, an unsaturated five-carbon acyl moiety, is a component of numerous biologically active natural products. Its biosynthetic origin is generally traced back to amino acid metabolism. Specifically, feeding studies have demonstrated that the tiglyl moiety is derived from an intermediate in the catabolism of L-isoleucine. acs.org The biosynthetic pathway involves the conversion of L-isoleucine to tiglyl-CoA, an activated thioester. This activated form is then utilized by specific acyltransferases to attach the tiglyl group to a core scaffold molecule. mpg.de
In the context of complex natural products, gene clusters encoding the biosynthetic pathway often contain the necessary enzymes for generating both the core structure and its various decorations, including acyl groups like the tiglyl moiety. acs.org The process involves a confluence of genes that code for the required building blocks and the tailoring enzymes that perform the specific acylation reactions. nih.gov While the tiglyl group itself is relatively simple, its incorporation into a larger molecule is a highly regulated enzymatic process, crucial for the final structure and biological activity of the natural product.
Semisynthetic Routes Leading to 2-Desbenzoyl-2-tiglyl Docetaxel (B913)
The creation of 2-Desbenzoyl-2-tiglyl Docetaxel is primarily achieved through semisynthetic methods, starting from advanced precursors isolated from natural sources.
Precursor Compounds and Starting Materials in Taxoid Synthesis
The most critical starting materials for the semisynthesis of docetaxel and its analogues are taxoids extracted in relatively high quantities from the needles of yew trees (Taxus species). nih.govgoogle.com The key precursors include:
Baccatin (B15129273) III : A complex tetracyclic diterpenoid that forms the core structure of paclitaxel (B517696).
10-Deacetylbaccatin III (DAB) : A closely related analogue of Baccatin III, which is often more abundant in yew needles and serves as a versatile starting point for the synthesis of both paclitaxel and docetaxel. nih.govwikipedia.org
The general strategy involves modifying these naturally derived precursors to introduce the desired side chains and functional groups. wikipedia.orgnih.gov The total synthesis of the taxane (B156437) skeleton is possible but is a highly complex and commercially unviable process for large-scale production. nih.govwikipedia.org
| Compound Name | Source | Role in Synthesis |
|---|---|---|
| 10-Deacetylbaccatin III (DAB) | Needles of Taxus baccata and other yew species | Primary starting material for semisynthesis of docetaxel and other taxoids. nih.govnih.gov |
| Baccatin III | Needles and bark of yew species | Advanced precursor for paclitaxel and a key intermediate in docetaxel synthesis. nih.govwikipedia.org |
Specific Reaction Conditions for Tigloyl Esterification
The introduction of the tiglyl group at the C-2 position of the taxane core requires an esterification reaction. This involves reacting the C-2 hydroxyl group of a debenzoylated precursor with an activated form of tiglic acid. Common laboratory methods for such esterifications are applicable here.
Steglich esterification, for example, is a mild and effective method that uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govcommonorganicchemistry.com This procedure allows for the efficient formation of the ester bond under conditions that are well-tolerated by the sensitive functional groups present in the taxoid scaffold.
The reaction would proceed by activating the carboxylic acid group of tiglic acid with the carbodiimide, followed by nucleophilic attack from the C-2 alcohol of the debenzoylated taxane.
| Reagents | Solvent | General Conditions | Reference |
|---|---|---|---|
| Tiglic Acid, Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP) | Anhydrous organic solvent (e.g., Dichloromethane, THF) | Room temperature or gentle heating. | nih.gov |
Strategies for Selective Debenzoylation in Taxoid Chemistry
A crucial step in the synthesis of this compound is the selective removal of the benzoyl group at the C-2 position without affecting other ester groups on the molecule. This requires specific and mild reaction conditions.
A well-established method involves the use of a reducing agent, sodium bis(2-methoxyethoxy)aluminum hydride, commonly known as Red-Al. nih.govnih.gov This reagent can selectively cleave the C-2 benzoyl ester. The selectivity is achieved by careful control of the reaction temperature (typically at 0°C or below) and the stoichiometry of the reducing agent. nih.gov Prior to this step, other reactive hydroxyl groups on the taxane core, such as those at C-7 and C-10, are often protected (e.g., as triethylsilyl (TES) ethers) to prevent unwanted side reactions. nih.gov
Formation of this compound as a Degradation Product or Synthetic Impurity of Docetaxel
This compound is recognized as a known impurity of Docetaxel, often referred to as "Docetaxel Impurity A". pharmaffiliates.comnih.gov Its presence can arise from several pathways during the synthesis, purification, or storage of the final drug product.
The formation as an impurity could be due to the presence of tiglic acid or its derivatives as a contaminant in the reagents used during the synthesis of docetaxel. If the debenzoylation of an intermediate occurs inadvertently, this tiglic acid impurity could then react with the free C-2 hydroxyl group. Alternatively, degradation of docetaxel under certain conditions (e.g., basic pH) can lead to the hydrolysis of the C-2 benzoyl group, and if tiglyl sources are present, subsequent esterification could occur. nih.gov The structural similarity between the benzoyl and tiglyl moieties makes such a substitution plausible during complex multi-step syntheses.
Intentional Synthesis of this compound for Research Purposes
The intentional synthesis of this compound is undertaken for research, primarily to serve as an analytical standard for impurity profiling and for further biological evaluation. The synthetic route follows the principles of semisynthesis outlined previously.
A logical synthetic pathway would be:
Protection : Selectively protect the C-7 and C-10 hydroxyl groups of a precursor like 10-deacetylbaccatin III (DAB) using a protecting group such as a triethylsilyl (TES) group. nih.gov
Side-Chain Attachment : Couple the protected baccatin core with the appropriate C-13 side chain characteristic of docetaxel.
Selective Debenzoylation : Remove the C-2 benzoyl group using a reagent like Red-Al. nih.gov
Tigloyl Esterification : React the free C-2 hydroxyl group with tiglic acid under esterification conditions (e.g., DIC/DMAP). nih.gov
Deprotection : Remove the protecting groups from C-7 and C-10 to yield the final compound.
This controlled, step-wise approach allows for the unambiguous preparation of this compound for use as a reference standard or for investigating its unique chemical and biological properties. smolecule.com
Analytical Characterization and Impurity Profiling of 2 Desbenzoyl 2 Tiglyl Docetaxel
Advanced Spectroscopic Methods for Structural Elucidation
The comprehensive structural elucidation of 2-Desbenzoyl-2-tiglyl Docetaxel (B913), a significant impurity and derivative of the anticancer drug Docetaxel, relies on a combination of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's three-dimensional structure, molecular formula, and the specific arrangement of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of complex molecules like 2-Desbenzoyl-2-tiglyl Docetaxel. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to precisely map the connectivity of atoms and determine the stereochemistry of the molecule. nih.gov
In the analysis of docetaxel and its analogues, specific proton (¹H) and carbon-¹³ (¹³C) NMR signals are assigned to each position in the molecule. For instance, the disappearance of a signal corresponding to a specific proton can indicate a structural modification at that site. researchgate.net The stereochemical configuration, which is crucial for the biological activity of taxane (B156437) derivatives, is established using advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal through-bond and through-space correlations between protons and carbons, allowing for the unambiguous assignment of the relative and absolute stereochemistry of the numerous chiral centers within the molecule.
Table 1: Representative ¹H NMR Chemical Shifts for Docetaxel Analogues
| Proton | Chemical Shift (ppm) |
|---|---|
| H2' | ~4.20 (d) |
| H3' | ~5.5 (m) |
| H5 | ~4.9 (d) |
| H7 | ~4.4 (m) |
| H10 | ~5.2 (s) |
| H13 | ~6.2 (t) |
Note: This table provides representative chemical shifts for key protons in the docetaxel core structure. Actual values for this compound may vary slightly. Data derived from studies on docetaxel and its derivatives. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to deduce the molecular formula, C₄₁H₅₅NO₁₄, with a molecular weight of approximately 785.9 g/mol . nih.govsmolecule.comimpurity.comnih.gov
Furthermore, tandem mass spectrometry (MS/MS) is utilized to analyze the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the structure of different parts of the molecule and confirm the substitution of the benzoyl group with a tiglyl group. This fragmentation analysis provides crucial structural information that complements the data obtained from NMR spectroscopy. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Docetaxel and its analogues typically exhibit a characteristic absorption maximum around 230 nm, which is primarily due to the presence of the aromatic phenyl group and the conjugated carbonyl systems. nih.govresearchgate.netajpaonline.com While less structurally informative than NMR or MS, UV-Vis spectroscopy is a simple and rapid method used for quantitative analysis and for monitoring the purity of the compound during chromatographic separation. ajpaonline.comfrontiersin.orgresearchgate.net
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the separation, isolation, and quantification of this compound from mixtures, particularly in the context of impurity profiling of the active pharmaceutical ingredient, Docetaxel.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of docetaxel and its related impurities. nih.govnih.gov A variety of reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantitative determination of docetaxel and its impurities, including this compound. nih.govresearchgate.netnih.gov
These methods typically employ a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a gradient elution to achieve optimal separation of all components. nih.govresearchgate.netglobalresearchonline.net The detection is usually performed using a UV detector set at approximately 230-232 nm. nih.govresearchgate.netglobalresearchonline.net Method validation is performed according to ICH guidelines to ensure the method is specific, linear, accurate, precise, and robust. globalresearchonline.netscirp.org The limit of detection (LOD) and limit of quantification (LOQ) for impurities are also established to ensure the method's sensitivity. nih.govijarmps.org
Table 2: Typical HPLC Method Parameters for Docetaxel Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 232 nm |
Note: These are representative parameters. Specific conditions may vary depending on the exact method and the impurities being analyzed. researchgate.net
Gas Chromatography (GC) for Volatile Components (if applicable to synthetic intermediates)
While Gas Chromatography (GC) is not typically used for the direct analysis of non-volatile and thermally labile molecules like this compound, it can be a valuable tool for the analysis of volatile synthetic intermediates that may be used in its synthesis. For instance, if volatile reagents or solvents are used in the manufacturing process, GC can be employed to detect and quantify their residual levels in the final product or at intermediate stages. This ensures that the final product meets the required purity standards and is free from potentially harmful volatile organic compounds.
Supercritical Fluid Chromatography (SFC) in Taxoid Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and versatile analytical technique in the pharmaceutical industry, offering distinct advantages for the separation of complex molecules such as taxoids. selvita.comchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. selvita.com This state, achieved above the critical temperature and pressure of the fluid, imparts properties intermediate between a gas and a liquid, leading to low viscosity and high diffusivity. chromatographyonline.com These characteristics contribute to faster separations and higher efficiency compared to traditional High-Performance Liquid Chromatography (HPLC). youtube.comyoutube.com
The application of SFC in the analysis of taxanes, including paclitaxel (B517696), cabazitaxel, and docetaxel, has been demonstrated for their rapid determination in biological samples. nih.gov A study successfully developed an SFC-tandem mass spectrometry method for the analysis of these taxanes in rat whole-blood samples, achieving a separation in under three minutes. nih.gov The mobile phase consisted of methanol as a co-solvent with carbon dioxide, showcasing the technique's speed and efficiency. nih.gov
For the analysis of structurally similar compounds, such as impurities in a drug substance, SFC offers significant potential. The technique is well-established for both chiral and achiral separations. selvita.comresearchgate.net In the context of drug impurity profiling, SFC method development often involves screening a set of dissimilar stationary phases to achieve optimal separation. nih.gov The choice of column chemistry is a critical factor in developing a successful SFC method. waters.com
While specific applications of SFC for the routine analysis of this compound are not extensively documented in publicly available literature, the inherent advantages of the technique make it a strong candidate for this purpose. Its ability to perform rapid and efficient separations of complex mixtures suggests its utility in resolving docetaxel from its closely related impurities. nih.govuliege.be Furthermore, preparative SFC is a powerful tool for the purification of pharmaceutical compounds, which could be employed to isolate this compound for use as a reference standard. youtube.comamericanpharmaceuticalreview.com
The key advantages of SFC in taxoid analysis include:
Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster analysis times compared to HPLC. youtube.comyoutube.com
Efficiency: High diffusivity leads to improved resolution and sharper peaks.
Reduced Solvent Consumption: The primary mobile phase component, carbon dioxide, is readily available and less environmentally impactful than many organic solvents used in HPLC. selvita.comyoutube.com
Versatility: SFC can be applied to both chiral and achiral separations, making it a versatile tool for comprehensive impurity profiling. selvita.comresearchgate.net
Application of this compound as a Reference Standard in Analytical Methodologies
The accurate identification and quantification of impurities in pharmaceutical manufacturing rely on the availability of well-characterized reference standards. This compound, also known as Docetaxel Impurity A, serves as a critical reference material in the analytical testing of docetaxel. pharmaffiliates.comnih.gov Several suppliers of pharmaceutical reference standards offer this compound, often with a purity of over 95% as determined by HPLC.
The use of this compound as a reference standard is essential for a variety of analytical applications, including:
Method Development and Validation: It is used to develop and validate analytical methods, such as HPLC and potentially SFC, for the separation and quantification of impurities in docetaxel drug substance and drug product.
Impurity Identification: By comparing the retention time and other analytical characteristics of unknown peaks in a chromatogram to that of the this compound reference standard, analysts can definitively identify this impurity.
Quantification of Impurities: The reference standard is used to prepare calibration curves to accurately quantify the amount of this compound present in a sample.
System Suitability Testing: In routine quality control testing, the reference standard can be used to ensure that the analytical system is performing as expected.
The availability of a certified reference material for this compound is crucial for pharmaceutical manufacturers to meet the stringent requirements of regulatory agencies. pharmaffiliates.com
Impurity Profiling and Control Strategies in Docetaxel Production Relevant to this compound
Impurity profiling is a critical aspect of drug development and manufacturing, aimed at identifying and controlling the levels of impurities in the final drug product. For docetaxel, several impurities have been identified, including this compound. pharmaffiliates.com The control of these impurities is essential to ensure the quality, safety, and efficacy of the medication.
High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the impurity profiling of docetaxel. nih.govteledynelabs.com Stability-indicating HPLC methods have been developed to separate docetaxel from its process-related impurities and degradation products. nih.gov These methods are designed to be able to resolve all known impurities, including this compound, from the main drug peak and from each other.
Control strategies for impurities in docetaxel production involve a multi-faceted approach:
Understanding the Formation of Impurities: Identifying the sources and pathways of impurity formation during the synthesis and storage of docetaxel is the first step in controlling them.
Process Optimization: The manufacturing process is optimized to minimize the formation of impurities. This can involve adjusting reaction conditions, purification methods, and storage conditions.
Setting Acceptance Criteria: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for setting acceptable limits for impurities in drug substances and products. fda.gov For docetaxel, the acceptance criteria for identified impurities are often set based on levels observed in the innovator product or as per pharmacopeial monographs. fda.gov
Routine Testing: Regular testing of batches of docetaxel drug substance and drug product is performed to ensure that the levels of impurities, including this compound, remain within the established specifications.
Structural Modification and Structure Activity Relationship Sar Principles Within Taxoid Analogues: Focus on the Desbenzoyl Tiglyl Motif
Conformational Analysis of Taxoid Diterpenes and the Impact of C-2 Substitutions
The three-dimensional conformation of taxoids is critical for their interaction with β-tubulin. The taxane (B156437) core is a rigid structure, but the side chains, particularly at the C-2 and C-13 positions, possess conformational flexibility that influences binding affinity. researchgate.net Conformational analysis, the study of the energetics between different rotational isomers (rotamers), helps in understanding the stability and spatial orientation of these substituents. lumenlearning.com
Studies on various taxol analogues have shown that modifications to the C-2 benzoyl group can lead to enhanced potency. nih.govnih.gov For instance, substitutions at the meta position of the C-2 benzoyl group have been shown to increase activity against multidrug-resistant cancer cell lines. nih.gov This suggests that the C-2 substituent plays a role in the interaction with the tubulin binding pocket, and changes in its structure can modulate the binding affinity and subsequent biological response.
Role of the Tiglyl Ester at the C-2 Position in Taxoid Bioactivity (General Principles)
The ester group at the C-2 position of the taxane core is a known contributor to the biological activity of taxoids. While removal of the C-2 benzoyl group generally leads to a reduction in activity, the introduction of other acyl groups can restore or even enhance potency. researchgate.net The tiglyl group, an unsaturated ester, introduces a different electronic and steric profile compared to the benzoyl group.
The presence of a tiglyl ester at C-2 in docetaxel (B913) analogues creates 2-Desbenzoyl-2-tiglyl Docetaxel. The specific impact of this substitution on bioactivity is a subject of structure-activity relationship (SAR) studies. SAR studies have been instrumental in identifying key moieties of the taxane skeleton that are involved in microtubule-stabilizing activities. nih.gov The introduction of a less bulky, more flexible tiglyl group in place of the rigid benzoyl ring could potentially allow for a more optimal fit within the tubulin binding pocket.
Furthermore, modifications at the C-2 position have been explored to slow down metabolism by enzymes like cytochrome P450 CYP3A4, which is a major metabolic pathway for both paclitaxel (B517696) and docetaxel. nih.gov The specific electronic nature of the tiglyl ester could influence the metabolic stability of the compound, potentially leading to improved pharmacological properties.
Comparison of the C-2 Benzoyl vs. Tiglyl Substituent: Theoretical Implications for Tubulin Binding
The interaction between a taxoid and β-tubulin is a highly specific molecular recognition event. The C-2 benzoyl group of docetaxel is positioned within a hydrophobic pocket of β-tubulin. The substitution of this benzoyl group with a tiglyl group has several theoretical implications for tubulin binding.
Steric and Conformational Effects: The benzoyl group is a relatively bulky and rigid aromatic ring. In contrast, the tiglyl group is smaller and possesses a degree of rotational freedom around its single bonds. This difference in size and flexibility could alter the way the taxoid fits into the binding pocket. A smaller, more adaptable group might allow for a more favorable conformation of the entire molecule within the binding site, potentially reducing steric clashes and improving binding affinity.
Electronic Interactions: The aromatic benzoyl ring participates in π-π stacking and hydrophobic interactions within the tubulin pocket. The tiglyl group, with its double bond, also has π electrons but lacks the full aromatic system. This difference in electronic distribution could lead to altered van der Waals and electrostatic interactions with the amino acid residues of tubulin. Computational studies have shown that van der Waals interactions are a significant component of the binding enthalpy for taxoids. nih.gov
Solvation Effects: The change from a benzoyl to a tiglyl group will also alter the solvation properties of the molecule, which can indirectly affect its binding to the protein.
Computational Chemistry Approaches to Model Taxoid-Protein Interactions with Modified C-2 Side Chains
Computational chemistry provides powerful tools to investigate the interactions between taxoids and tubulin at an atomic level. nih.gov Molecular docking and molecular dynamics (MD) simulations are particularly valuable for understanding the impact of modifications like the C-2 desbenzoyl-tiglyl substitution. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand (the taxoid) when bound to a receptor (tubulin) to form a stable complex. researchgate.netnih.govsemanticscholar.orgnih.gov By docking both docetaxel and this compound into the known taxane binding site on β-tubulin, researchers can compare their binding poses and estimate their binding affinities. nih.gov These studies can reveal potential differences in hydrogen bonding, hydrophobic interactions, and steric clashes, providing a rationale for observed differences in bioactivity.
These computational approaches, when combined with experimental data, allow for a detailed understanding of the structure-activity relationships and can guide the design of new, more potent taxoid analogues. nih.gov
Influence of Acyl Side Chains on Microtubule Polymerization Dynamics (General Taxoid Context)
Taxanes exert their anticancer effects by altering microtubule dynamics. researchgate.net They promote the polymerization of tubulin into stable microtubules and inhibit their depolymerization, leading to a disruption of the mitotic spindle and cell cycle arrest. nih.govnih.govnih.gov The chemical nature of the acyl side chains on the taxane core plays a significant role in modulating this activity.
The specific properties of the C-2 acyl side chain can influence the efficacy of this process. For example, the balance of hydrophobicity and hydrophilicity, as well as the steric bulk of the side chain, can affect how efficiently the taxoid promotes tubulin assembly. Docetaxel is known to be more potent than paclitaxel in promoting the assembly of mammalian tubulin, a difference attributed in part to the different substituents at C-10 and the C-3' position of the C-13 side chain. nih.gov Similarly, the substitution of the C-2 benzoyl group with a tiglyl group could fine-tune the interaction with tubulin, leading to altered effects on microtubule polymerization and stability. Studies have shown that even taxoids lacking a C-13 side chain can affect the microtubule lattice, indicating that the core structure itself contributes to these effects. elifesciences.org
Biochemical and Cellular Interactions of Docetaxel Analogues: Methodological Approaches and in Silico Studies
In Vitro Methodologies for Assessing Microtubule Dynamics with Taxoid Derivatives
The primary mechanism of action for taxoid derivatives, including 2-Desbenzoyl-2-tiglyl Docetaxel (B913), is the stabilization of microtubules. smolecule.com This activity disrupts the delicate balance of microtubule polymerization and depolymerization, which is essential for various cellular functions, most notably mitotic spindle formation during cell division. nih.govyoutube.com To quantify this interaction, several in vitro methods are employed.
Turbidimetric Assays for Tubulin Polymerization Kinetics
Turbidimetric assays are a fundamental technique for studying the kinetics of microtubule formation in vitro. This method relies on the principle that microtubules scatter light, and the degree of scattering is proportional to the total mass of the microtubule polymer. cytoskeleton.comcytoskeleton.comcosmobio.co.jp By monitoring the change in optical density (absorbance) at a specific wavelength (typically 340 nm) over time, a polymerization curve can be generated. cytoskeleton.comcosmobio.co.jp
The assay is typically initiated by raising the temperature of a solution containing purified tubulin and GTP to 37°C, which promotes polymerization. cosmobio.co.jp In the presence of a microtubule-stabilizing agent like a taxoid, the rate and extent of polymerization are significantly enhanced. The resulting kinetic curve typically displays three distinct phases: nucleation, growth, and a steady state. cytoskeleton.comcytoskeleton.com Analysis of these phases provides quantitative data on the compound's ability to promote microtubule assembly. nih.gov For instance, the presence of paclitaxel (B517696) can increase the maximum velocity (Vmax) of polymerization several-fold compared to a control reaction. cytoskeleton.com
Table 1: Phases of Microtubule Polymerization in a Turbidimetric Assay
| Phase | Characteristics | Effect of Taxoid Derivatives |
|---|---|---|
| I. Nucleation | The initial and slowest phase where tubulin dimers oligomerize to form short, unstable microtubule seeds. | The lag time is reduced as taxoids stabilize the initial nuclei, facilitating faster onset of polymerization. |
| II. Growth (Elongation) | A rapid phase where tubulin dimers are added to the ends of the existing nuclei, causing rapid microtubule elongation. | The rate of polymerization (slope of the curve) is significantly increased. |
| III. Steady State | A plateau phase where the rates of polymerization and depolymerization are balanced, resulting in no net change in microtubule mass. | The total amount of polymerized tubulin is higher, leading to a higher plateau in absorbance. |
This table summarizes the typical phases observed in a tubulin polymerization assay and the characteristic effects of a stabilizing agent like a taxoid derivative.
Microtubule Stabilization Assays in Cellular Extracts
To assess microtubule stabilization within a more physiologically relevant environment, assays are performed using cellular extracts or in whole cells. A common approach involves challenging the microtubule network with a depolymerizing agent after treatment with the stabilizing compound. nih.gov
In this type of assay, cells are first incubated with the taxoid derivative, allowing it to bind to and stabilize the existing microtubule network. Subsequently, a potent microtubule-destabilizing agent, such as nocodazole (B1683961) or combretastatin (B1194345) A4, is added. nih.gov These agents act by sequestering free tubulin dimers, shifting the equilibrium towards depolymerization and leading to the disassembly of the microtubule network in untreated cells. nih.gov In cells treated with a stabilizing taxoid, the microtubules are resistant to this induced depolymerization. The extent of the remaining microtubule network can then be quantified, often through immunofluorescence staining and microscopy, to determine the stabilizing activity of the compound. nih.gov
Cell Cycle Analysis Techniques in Response to Taxoid Analogues
By forcibly stabilizing the mitotic spindle, taxoids prevent the cell from completing mitosis, leading to a prolonged halt in the cell cycle. nih.gov This arrest primarily occurs at the G2/M (Gap 2/Mitosis) transition, a critical checkpoint that ensures the cell is ready for division. nih.govnih.gov
Flow Cytometry for G2/M Phase Arrest Detection
Flow cytometry is the classic and most quantitative method for analyzing cell cycle distribution. nih.gov The technique is based on staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI) or DAPI, which binds stoichiometrically to DNA. nih.govmdpi.com The fluorescence intensity of an individual cell is therefore directly proportional to its DNA content. youtube.com
A typical mammalian cell population can be categorized into three main phases based on DNA content: youtube.com
G1 Phase: Cells have a normal diploid (2n) DNA content.
S Phase: Cells are actively synthesizing DNA, and their DNA content is between 2n and 4n.
G2/M Phase: Cells have completed DNA replication and possess a tetraploid (4n) DNA content before dividing. youtube.com
When cells are treated with a taxoid derivative like 2-Desbenzoyl-2-tiglyl Docetaxel, the disruption of the mitotic spindle prevents the separation of sister chromatids and cytokinesis. This results in an accumulation of cells in the G2/M phase. nih.govresearchgate.net Flow cytometry analysis of a treated cell population will show a significant increase in the percentage of cells in the G2/M peak compared to an untreated control population, often accompanied by a corresponding decrease in the G1 population. nih.gov
Table 2: Representative Cell Cycle Distribution Data
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
|---|---|---|---|
| Control (Untreated) | 65% | 15% | 20% |
| Taxoid Analogue | 25% | 10% | 65% |
This interactive table provides a hypothetical but representative example of data obtained from a flow cytometry cell cycle analysis, demonstrating the G2/M arrest induced by a taxoid analogue.
Immunofluorescence Microscopy for Microtubule Network Integrity
While flow cytometry quantifies cell cycle arrest, immunofluorescence microscopy provides a direct visual assessment of the taxoid's effect on the microtubule cytoskeleton's structure and integrity. researchgate.net This technique uses fluorescently labeled antibodies that specifically bind to tubulin subunits (e.g., α-tubulin or β-tubulin) or fluorescently-conjugated taxoids to visualize the microtubule network within fixed and permeabilized cells. researchgate.netnih.gov
In untreated interphase cells, microtubules typically form a fine, filamentous network extending from the nucleus to the cell periphery. During mitosis, they reorganize to form the bipolar mitotic spindle. Following treatment with a taxoid derivative, this organized structure is severely disrupted. Immunofluorescence imaging reveals characteristic morphological changes, including:
The formation of thick, stable microtubule bundles throughout the cytoplasm. researchgate.net
The appearance of multiple small, aster-like microtubule clusters. researchgate.net
Abnormal mitotic spindles with multiple poles, leading to defective chromosome segregation.
These visualizations provide crucial qualitative evidence of the compound's mechanism of action at the subcellular level, complementing the quantitative data from polymerization and cell cycle assays. researchgate.net
Investigation of Apoptotic Pathways Induced by Taxoid Derivatives
The prolonged mitotic arrest induced by taxoid derivatives ultimately triggers programmed cell death, or apoptosis. nih.govnih.gov The disruption of microtubule function acts as a potent cellular stress signal that activates complex intracellular signaling cascades leading to the cell's self-destruction. nih.gov
The primary apoptotic pathway initiated by taxoids is the intrinsic or mitochondrial pathway. mdpi.comnih.gov Key events in this pathway include:
Inactivation of Anti-Apoptotic Proteins: Taxoids can induce the phosphorylation of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL). Phosphorylation inactivates these proteins, tipping the cellular balance in favor of apoptosis. nih.gov
Activation of Pro-Apoptotic Proteins: The inactivation of Bcl-2 allows pro-apoptotic proteins like Bax to become active. Bax translocates from the cytosol to the mitochondrial membrane. nih.gov
Mitochondrial Disruption: At the mitochondria, Bax promotes the formation of pores in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. nih.gov
Caspase Activation: In the cytoplasm, cytochrome c associates with other factors to form the apoptosome, which activates a cascade of cysteine proteases known as caspases (e.g., caspase-9 and caspase-3). nih.gov
Execution of Apoptosis: Activated executioner caspases, like caspase-3, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation (detectable by TUNEL assays) and membrane blebbing. nih.govmdpi.com
Furthermore, the tumor suppressor protein p53 can be activated in response to the cellular stress caused by taxoids, which can contribute to both cell cycle arrest and the induction of apoptosis. nih.gov
Table 3: Key Molecules in Taxoid-Induced Apoptosis
| Molecule/Family | Role in Apoptosis | Effect of Taxoid Treatment |
|---|---|---|
| Bcl-2 / Bcl-xL | Anti-apoptotic; prevent mitochondrial pore formation. | Phosphorylated and inactivated. nih.gov |
| Bax | Pro-apoptotic; promotes mitochondrial pore formation. | Activated and translocates to mitochondria. nih.gov |
| Cytochrome c | Released from mitochondria; component of the apoptosome. | Released into the cytoplasm, triggering caspase activation. mdpi.comnih.gov |
| Caspases (e.g., -9, -3) | Proteases that execute the apoptotic program. | Activated in a cascade, leading to cell death. nih.gov |
| p53 | Tumor suppressor; can induce cell cycle arrest and apoptosis. | Expression may be upregulated, contributing to cell death. nih.gov |
This table outlines the key molecular players involved in the apoptotic pathways triggered by taxoid derivatives.
Caspase Activation Assays
A primary mechanism through which docetaxel and its derivatives induce apoptosis is via the activation of caspases, a family of cysteine proteases that execute programmed cell death. Caspase activation assays are instrumental in quantifying this aspect of a drug's efficacy. These assays typically involve seeding cancer cells in microplates and treating them with the cytotoxic agent. nih.gov The activity of specific caspases is then measured by their ability to cleave a fluorogenic substrate. nih.gov
Research on docetaxel has shown that it induces a gradual activation of initiator and executioner caspases, such as caspase-2 and caspase-3/7, in a time- and dose-dependent manner. nih.gov For instance, in PC3 prostate cancer cells, docetaxel treatment led to a measurable increase in caspase-2 and caspase-3 activity. nih.gov The specificity of this activation can be confirmed by using pan-caspase inhibitors, like Z-VAD-FMK, which have been shown to abolish the apoptotic effects of docetaxel. nih.gov
The kinetics of caspase activation can vary between different cancer cell lines. In a study on human ovarian cancer cell lines, caspase-3 activation was observed only in cells that accumulated in the G2/M phase of the cell cycle following docetaxel treatment, with activation starting as early as 8 hours in the OVCAR-3 cell line. nih.gov This highlights that while caspase activation is a key event, its timing and dependency on cell cycle arrest can differ based on the genetic background of the cancer cells. nih.gov
Table 1: Caspases Involved in Docetaxel-Induced Apoptosis
| Caspase | Role | Method of Detection | Reference |
|---|---|---|---|
| Caspase-2 | Initiator Caspase | Cleavage of fluorogenic substrate Ac-VDVAD-AMC | nih.gov |
| Caspase-3/7 | Executioner Caspases | Cleavage of fluorogenic substrate Ac-DEVD-AMC | nih.gov |
Bcl-2 Phosphorylation Analysis and Related Protein Modulations
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic). Docetaxel and its analogues can modulate the activity of these proteins, particularly through post-translational modifications like phosphorylation.
Paclitaxel, a closely related taxane (B156437), induces multi-site hyperphosphorylation of the anti-apoptotic protein Bcl-2. researchgate.net This is distinct from the single-site phosphorylation induced by survival-promoting growth factors. researchgate.net This hyperphosphorylation is thought to inactivate Bcl-2's protective function, thereby sensitizing the cell to apoptosis. researchgate.net Studies on docetaxel in human ovarian cancer cell lines have shown that prolonged Bcl-2 phosphorylation is evident in cells undergoing a sustained G2/M arrest, correlating with the induction of apoptosis. nih.gov However, this phenomenon was not observed in all cell lines, indicating that the role of Bcl-2 phosphorylation in docetaxel-induced cell death can be cell-type specific. nih.gov
Interestingly, the relationship between Bcl-2 expression and sensitivity to docetaxel is not always straightforward. In studies with the DU145 human prostate cancer cell line, varying the expression levels of Bcl-2 did not consistently correlate with susceptibility to docetaxel. nih.gov In some cases, docetaxel-induced cell death appeared to be independent of both Bcl-2 and pro-apoptotic caspases, suggesting the activation of alternative cell death pathways. nih.gov Combining docetaxel with specific inhibitors of anti-apoptotic Bcl-2 family members, such as ABT-263, has been shown to sensitize resistant prostate cancer cells to the drug. nih.gov
Cellular Uptake and Efflux Mechanisms of Taxoid Analogues
The efficacy of a chemotherapeutic agent like this compound is fundamentally dependent on its ability to enter and accumulate within cancer cells to reach its intracellular target. The net intracellular concentration is a balance between uptake and efflux mechanisms.
Role of ABC Transporters in Derivative Disposition
A major mechanism of resistance to taxoids, including docetaxel, is the active efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters. nih.gov These membrane proteins function as energy-dependent pumps that can extrude a wide variety of structurally diverse compounds, including many anticancer drugs. nih.gov
The most well-characterized ABC transporters involved in docetaxel resistance are P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). nih.govnih.gov Overexpression of these transporters in tumor cells can significantly reduce the intracellular concentration of docetaxel, thereby diminishing its cytotoxic effect. nih.gov This phenomenon is a key driver of multidrug resistance (MDR), where cancer cells become cross-resistant to a range of different chemotherapeutic agents. nih.gov For example, in vivo studies have implicated increased expression of the murine equivalents of P-gp in resistance to docetaxel, a resistance that could be reversed by P-gp inhibitors. nih.gov
The expression of these transporters is not limited to tumor cells; they are also highly expressed in physiological barriers such as the blood-brain barrier and the placenta, where they play a protective role by limiting the tissue penetration of xenobiotics. nih.gov
Table 2: Key ABC Transporters in Docetaxel Disposition
| Transporter | Gene Name | Function | Reference |
|---|---|---|---|
| P-glycoprotein (P-gp) | ABCB1 | Efflux of docetaxel and other xenobiotics, contributing to multidrug resistance. | nih.govnih.gov |
Permeability Studies in Cellular Models
The ability of a docetaxel analogue to cross the cell membrane is governed by its physicochemical properties. Permeability is a complex attribute influenced by factors such as lipophilicity, size, and hydrogen bonding capacity. nih.gov
Cell-based permeability assays are used to evaluate how readily a compound can enter cells. Studies comparing different classes of molecules have shown that properties that reduce the energy barrier for membrane transit, such as decreased hydrogen bond donor potential, can lead to higher permeability. nih.gov For taxoid analogues like this compound, modifications to the core structure can alter these properties. The replacement of the benzoyl group at the C2 position with a tiglyl group changes the molecule's lipophilicity and steric profile, which could potentially influence its passive diffusion across the cell membrane and its interaction with transport proteins. smolecule.comnih.gov
Advancements in Research Methodologies for Taxoid Derivatives
High-Throughput Screening Techniques for Analogues
High-Throughput Screening (HTS) has revolutionized the initial stages of drug discovery by enabling the rapid assessment of vast compound libraries for desired biological activity. youtube.comyoutube.com This process utilizes automated instrumentation and software to conduct millions of biochemical or cell-based assays in a short period, identifying "hits" or active compounds that warrant further investigation. youtube.comyoutube.com For taxoid analogues, HTS is instrumental in identifying new chemical motifs that can enhance efficacy or overcome resistance. youtube.com
The primary goal of HTS in this context is not necessarily to find a final drug candidate, but to identify multiple "hit series"—groups of structurally related compounds that show activity. youtube.com These series provide medicinal chemists with valuable starting points for optimization. The process begins with the development and optimization of a robust assay, for example, one that measures the promotion of tubulin polymerization or cytotoxicity against specific cancer cell lines. youtube.comyoutube.com Once the assay is validated for performance and variability, it is deployed on a robotic platform to screen a large library of compounds. youtube.com
The screening of extensive libraries, often containing hundreds of thousands of diverse molecules, can enrich the pool of potential taxoid analogues. youtube.com The process is designed to be unbiased, potentially uncovering novel chemical structures with the desired mechanism of action. youtube.com Subsequent validation and confirmation steps are crucial to eliminate false positives and to verify that the identified hits act on the intended target. youtube.com
Table 1: Conceptual Flow of an HTS Campaign for Taxoid Analogues
| Step | Description | Key Objective |
| Assay Development | Designing a reliable and scalable biological assay (e.g., tubulin polymerization assay, cell viability assay). | To create a test that accurately reflects the desired therapeutic effect and is compatible with automation. |
| Library Screening | Testing a large collection of diverse chemical compounds using the automated HTS platform. | To identify initial "hits" that are active in the primary assay from a large pool of molecules. |
| Hit Confirmation | Re-testing the initial hits to confirm their activity and reproducibility. | To eliminate false positives and ensure the observed activity is reliable. |
| Hit Series Identification | Grouping confirmed hits into structurally related families or "series". | To identify promising chemical scaffolds that can be systematically modified and optimized by medicinal chemists. youtube.com |
| Lead Generation | Selecting the most promising hit series for further chemical modification to improve potency, selectivity, and drug-like properties. | To transition from initial discoveries to focused drug development efforts. youtube.com |
This table is generated based on the principles of High-Throughput Screening described in the search results.
Advanced Spectroscopic Techniques for Analyzing Ligand-Tubulin Interactions
Understanding the molecular interaction between taxoid derivatives and their target, tubulin, is fundamental to designing more effective drugs. Advanced spectroscopic methods offer powerful, sensitive, and non-invasive ways to characterize these interactions in detail. nih.govnih.gov
Fluorescence spectroscopy is a widely used technique due to its sensitivity to local environmental changes upon ligand binding. nih.gov It can be used to determine crucial binding parameters, such as the dissociation constant (Kd), which quantifies the affinity of a derivative for tubulin. nih.gov Techniques like monitoring the intrinsic tryptophan fluorescence of tubulin can reveal conformational changes in the protein when the ligand binds. nih.gov Competitive binding assays using fluorescent probes can also help determine if a new analogue binds to the known taxol binding site on tubulin. nih.govnih.gov
Other advanced techniques provide complementary information. For instance, Fourier-transform infrared (FT-IR) spectroscopy can be used to study changes in the secondary structure of the tubulin protein upon ligand binding. researchgate.net Transient absorption spectroscopy has been employed to investigate the binding of non-fluorescent drugs to tubulin, opening avenues to study a broader range of compounds. rsc.org Circular dichroism spectroscopy is another method used to detect conformational changes in proteins. researchgate.net
Table 2: Spectroscopic Techniques for Analyzing Taxoid-Tubulin Interactions
| Spectroscopic Technique | Information Gained | Relevance to Taxoid Research |
| Fluorescence Spectroscopy | Binding affinity (Kd), binding stoichiometry, conformational changes in tubulin, and identification of the binding site. nih.govnih.gov | Quantifies how strongly a new derivative binds to tubulin and confirms its binding location. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Changes in protein secondary structure (e.g., α-helix, β-sheet content) upon ligand binding. researchgate.netmdpi.com | Reveals how the binding of a taxoid analogue affects the overall structure and stability of the tubulin protein. |
| Circular Dichroism (CD) Spectroscopy | Alterations in the secondary and tertiary structure of the protein. researchgate.net | Complements FT-IR in assessing the structural impact of ligand binding on tubulin. |
| Transient Absorption Spectroscopy | Characterization of the binding of non-fluorescent or weakly fluorescent compounds. rsc.org | Enables the study of a wider variety of taxoid derivatives that may not be suitable for fluorescence-based assays. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed atomic-level information on the ligand-protein complex, including the conformation of the bound ligand and specific contact points. researchgate.net | Provides a high-resolution structural view of the binding interaction. |
This table synthesizes information on various spectroscopic methods and their applications in studying protein-ligand interactions. nih.govnih.govresearchgate.netrsc.orgmdpi.com
Computational Modeling and Molecular Dynamics Simulations for Derivative Design and Mechanism Prediction
Computational chemistry has become an indispensable tool in modern drug design, allowing researchers to model, predict, and analyze molecular interactions with high precision. nih.gov For taxoid derivatives like 2-Desbenzoyl-2-tiglyl Docetaxel (B913), molecular docking and molecular dynamics (MD) simulations provide critical insights into how these molecules bind to tubulin and predict the stability of the resulting complex. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov This method helps in visualizing the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov It is often used as a virtual screening tool to prioritize which novel derivatives to synthesize.
Following docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. nih.govyoutube.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the conformational changes and stability of the system. youtube.com Key parameters analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time from a reference structure, indicating the stability of the simulation. mdpi.comnih.gov
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein. nih.gov
Binding Free Energy Calculations (e.g., MM-GBSA): Estimates the strength of the interaction between the ligand and the protein, which can be used to rank the binding affinities of different derivatives. nih.gov
These computational approaches allow for the rational design of new taxoid analogues with potentially improved binding affinity and a better understanding of their mechanism of action at an atomic level. nih.govnih.gov
Table 3: Key Outputs from Molecular Dynamics Simulations of a Taxoid-Tubulin Complex
| Parameter | Description | Significance for Derivative Design |
| RMSD (Root Mean Square Deviation) | A measure of the overall structural stability of the protein-ligand complex during the simulation. nih.gov | Low RMSD values suggest a stable binding pose, indicating a favorable interaction. |
| RMSF (Root Mean Square Fluctuation) | Identifies the flexibility of different parts of the protein upon ligand binding. nih.gov | Highlights which protein residues are most affected by the ligand, providing clues for targeting specific regions. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. nih.gov | Identifies critical interactions that anchor the derivative in the binding pocket, guiding modifications to enhance binding. |
| Binding Free Energy (MM-GBSA/PBSA) | An estimation of the total energy of binding, combining molecular mechanics and solvation models. nih.gov | Allows for a quantitative comparison of the predicted binding strength of different designed analogues. |
This table is based on common analyses performed in molecular dynamics studies as described in the search results. nih.govnih.gov
In Silico Tools for Predicting Metabolic Pathways of Taxoid Analogues
Before a drug candidate can advance, understanding its metabolic fate is crucial. In silico (computer-based) tools offer a rapid and cost-effective method to predict the metabolic pathways of new chemical entities, including taxoid analogues. nih.gov These tools use databases of known metabolic reactions and algorithms to predict how a molecule might be transformed by metabolic enzymes, primarily the cytochrome P450 (CYP) family.
Software platforms like BioTransformer, Meteor, and TIMES can generate lists of plausible metabolites for a given parent compound. nih.gov These predictions are based on established biotransformation rules, such as oxidation, reduction, hydrolysis, and conjugation. For a novel taxoid derivative, these tools can predict potential sites of metabolic attack on the molecule. This information is invaluable for several reasons:
It helps chemists design analogues that are less susceptible to rapid metabolic breakdown, potentially improving their bioavailability.
It can identify potentially reactive or toxic metabolites early in the discovery process.
The list of predicted metabolites can guide analytical chemists in searching for and identifying these compounds in subsequent in vitro or in vivo metabolism studies. nih.gov
The use of these predictive tools enhances non-targeted analysis (NTA) in metabolism studies by narrowing the search space from thousands of possibilities to a few hundred plausible metabolites, making experimental validation more efficient. nih.gov
Table 4: Examples of In Silico Metabolism Prediction Tools
| Tool/Platform | Prediction Approach | Application in Taxoid Research |
| BioTransformer | A software tool that predicts small molecule metabolism in mammals, the gut microbiome, and the environment based on a knowledge base of transformation rules. nih.gov | To predict the Phase I and Phase II metabolites of a novel taxoid analogue. |
| Meteor Nexus (Lhasa Ltd.) | An expert system that predicts metabolic fate by combining a comprehensive knowledge base of metabolic transformations with reasoning algorithms. nih.gov | To generate hypotheses about the metabolic pathways of a derivative, aiding in the design of follow-up experimental studies. |
| TIMES (OASIS LMC) | A tool that predicts metabolism and toxicity based on Quantitative Structure-Activity Relationships (QSAR). nih.gov | To flag potential metabolic liabilities or toxic metabolites for a new taxoid structure early in the design phase. |
| Systems Biology Models (e.g., using COPASI) | Mathematical modeling of metabolic pathways using ordinary differential equations (ODEs) to simulate the dynamic behavior of the system over time. nih.gov | To build a kinetic model of taxoid metabolism, providing a deeper, quantitative understanding of the pathway dynamics. nih.gov |
This table lists examples of in silico tools and modeling approaches used for metabolite prediction. nih.govnih.gov
Isotopic Labeling Approaches for Mechanistic and Analytical Studies
Isotopic labeling is a powerful technique that provides definitive evidence for metabolic pathways and can be used to quantify metabolites and their targets with high accuracy. nih.gov This approach involves strategically replacing one or more atoms in a molecule, such as 2-Desbenzoyl-2-tiglyl Docetaxel, with their heavier, stable isotopes (e.g., replacing ¹H with ²H/Deuterium, ¹²C with ¹³C, or ¹⁴N with ¹⁵N).
The isotopically labeled compound is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass using mass spectrometry (MS). nih.gov This mass difference allows researchers to trace the fate of the labeled drug and its metabolites in complex biological samples like cell extracts, plasma, or urine.
Key applications in taxoid research include:
Metabolite Identification: By comparing the mass spectra of samples from systems treated with labeled versus unlabeled drug, metabolites derived from the drug can be unambiguously identified by their characteristic isotopic signature.
Mechanistic Elucidation: Isotopic labeling can be used to pinpoint which part of a molecule is involved in a specific reaction, helping to unravel complex biochemical mechanisms. researchgate.net
Quantitative Analysis: Stable Isotope Dilution Analysis (SIDA) is a gold standard for quantification. A known amount of the labeled compound is used as an internal standard to accurately measure the concentration of the unlabeled (endogenous or administered) compound, correcting for sample loss or matrix effects during analysis. nih.gov
This methodology was successfully used to distinguish between endogenous and exogenous sources of metabolites for other compounds, demonstrating its power to clarify metabolic origins, a principle directly applicable to taxoid research. nih.gov
Future Directions in 2 Desbenzoyl 2 Tiglyl Docetaxel Research
Exploration of 2-Desbenzoyl-2-tiglyl Docetaxel (B913) as a Scaffold for Novel Taxoid Design
The unique chemical structure of 2-Desbenzoyl-2-tiglyl Docetaxel makes it a valuable scaffold for the design of new taxoid analogues. Its core structure can be chemically modified to create derivatives with potentially improved pharmacological properties. The process often involves the synthesis of various analogues by introducing different functional groups at specific positions on the molecule.
For instance, research into second-generation taxoids has involved modifying the C-2 benzoyl group and the C-3'/C-10 positions. nih.gov These modifications have led to the development of taxoids with significantly higher potency against drug-resistant cancer cell lines compared to paclitaxel (B517696). nih.gov The synthesis of docetaxel analogues with a peptide side chain at the C-2 position has also been explored, aiming to mimic the binding region of α-tubulin. nih.gov
The strategic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR), providing insights into how different chemical substitutions influence biological activity. This approach has been instrumental in the development of taxanes with enhanced efficacy and reduced side effects.
Comprehensive Comparative Studies of C-2 Substituted Taxoids
The substituent at the C-2 position of the taxane (B156437) core plays a crucial role in the molecule's interaction with its biological target, β-tubulin, and consequently, its antitumor activity. Comprehensive comparative studies of C-2 substituted taxoids are essential to understand the structure-activity relationships (SAR) and to design more potent analogues.
Research has shown that modifications at the C-2 position can significantly impact the biological activity of taxoids. For example, replacing the C-2 benzoyl group with other aroyl groups has demonstrated that meta-substituted analogues are often more active than their para-substituted counterparts. nih.gov In some cases, replacing the aromatic group at C-2 with a non-aromatic group, such as a cyclohexyl group, did not diminish the strong binding to microtubules, opening avenues for the development of new non-aromatic docetaxel analogues. nih.gov
Furthermore, the introduction of specific substituents at the meta-position of the C-2 benzoate (B1203000) in C-seco-taxoids has been shown to markedly increase their potency, particularly against paclitaxel-resistant cancer cell lines. nih.gov These findings underscore the importance of systematic exploration of various substitutions at the C-2 position to optimize the therapeutic potential of taxoids.
Table 1: Impact of C-2 Substitutions on Taxoid Activity
| C-2 Substituent | Observation | Reference |
| Substituted Benzoyl Groups | Meta-substituted aroyl groups at C-2 often lead to higher activity than para-substituted ones. | nih.gov |
| Cyclohexyl Group | Replacement of the C-2 phenyl group with a cyclohexyl group can maintain strong microtubule binding. | nih.gov |
| Meta-substituted C-2 Benzoate in C-seco-taxoids | Introduction of groups like OMe or Cl at the meta-position significantly enhances potency against resistant cell lines. | nih.gov |
| Peptide Side Chain | Introduction of a peptide side chain at the C-2 position is a strategy to mimic the α-tubulin loop. | nih.gov |
Research into the Biological Relevance and Impact of Taxoid Impurities and Metabolites in Preclinical Models
The presence of impurities and the formation of metabolites are inherent aspects of pharmaceutical development and can have significant implications for the efficacy and safety of a drug. In the context of this compound and other taxoids, understanding the biological relevance of these related substances is a critical area of future research.
Impurities can arise from the manufacturing process or degradation of the drug substance. rroij.com Regulatory guidelines from bodies like the ICH emphasize the importance of identifying and controlling impurities in pharmaceutical products. rroij.comresearchgate.net The qualification of impurities, which involves assessing their biological safety, is a crucial step. nih.gov Interestingly, impurities that are also significant metabolites found in animal or human studies are often considered qualified. nih.gov
Future research should focus on:
Identifying and characterizing the structures of impurities and metabolites of this compound.
Evaluating the cytotoxic and other biological activities of these related substances in various preclinical cancer models.
Investigating the potential for these compounds to contribute to drug resistance or off-target effects.
Utilizing advanced preclinical models that more accurately mimic human physiology to assess the in vivo relevance of these findings. pharmafeatures.com
Development of Standardized Analytical Protocols for Taxoid Impurity Profiling in Pharmaceutical Development
Ensuring the quality and consistency of pharmaceutical products requires robust and standardized analytical methods for impurity profiling. The complexity of taxoid structures and the potential for numerous related impurities necessitate the development of sophisticated and reliable analytical protocols.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of taxanes and their impurities. nih.govresearchgate.netnih.gov The development of reversed-phase HPLC methods, often coupled with mass spectrometry (LC-MS), has been crucial for the detailed analysis of taxoid profiles in bulk drug substances and final dosage forms. nih.govnih.govijprajournal.com These methods allow for the separation of closely related taxanes, providing information on potency, content uniformity, and degradation products. nih.gov
The United States Pharmacopeia (USP) provides reference standards for many impurities, which are essential for the validation and transfer of analytical methods. usp.org However, the continuous emergence of new taxoid analogues and the potential for novel impurities require ongoing development and validation of analytical techniques.
Future efforts in this area should focus on:
Developing and validating high-resolution analytical methods, such as ultra-performance liquid chromatography (UPLC) and high-resolution mass spectrometry (HRMS), for comprehensive impurity profiling. ijprajournal.com
Establishing standardized protocols for the extraction and analysis of taxoid impurities from complex matrices, including biological fluids and various pharmaceutical formulations. nih.govwho.int
Creating a comprehensive library of characterized taxoid impurities and their spectral data to facilitate identification.
Implementing these standardized protocols throughout the pharmaceutical development process, from early-stage research to post-market surveillance, to ensure product quality and patient safety.
Application of Chemoinformatics and Machine Learning in Taxoid Structure-Activity Prediction
The fields of chemoinformatics and machine learning are revolutionizing drug discovery by enabling the prediction of biological activity and other properties of molecules from their chemical structures. nih.govnih.gov These computational approaches are particularly valuable in the context of taxoid research, where the synthesis and biological evaluation of numerous analogues can be time-consuming and resource-intensive.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netmdpi.com By analyzing a dataset of taxoids with known activities, machine learning algorithms can identify the molecular features that are most important for potency and selectivity. digitellinc.com This information can then be used to predict the activity of new, unsynthesized taxoid analogues, thereby guiding the design of more effective drug candidates. nih.govplos.org
Machine learning models can be trained on various types of molecular descriptors and fingerprints to capture different aspects of a molecule's structure and properties. plos.orgdigitellinc.com These models can be used for a variety of prediction tasks, including:
Predicting the cytotoxicity of new taxoid derivatives against different cancer cell lines.
Identifying taxoids with improved properties, such as enhanced water solubility or reduced susceptibility to drug resistance mechanisms.
Predicting potential toxicity and adverse effects of novel taxoids. mdpi.comnih.gov
The integration of chemoinformatics and machine learning into taxoid research holds immense promise for accelerating the discovery and development of the next generation of taxane-based cancer therapies. By leveraging the power of predictive modeling, researchers can prioritize the synthesis of the most promising candidates, ultimately leading to more efficient and successful drug development pipelines. longdom.org
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 2-Desbenzoyl-2-tiglyl Docetaxel, and how can structural fidelity be validated?
- Answer: The synthesis typically involves modifying docetaxel’s benzoyl group at the C2 position with a tigloyl moiety. Key steps include (1) selective de-benzoylation using enzymatic or chemical hydrolysis under controlled pH and temperature, (2) tigloylation via esterification with tiglic acid derivatives, and (3) purification via preparative HPLC. Structural validation requires nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry (MS) for molecular weight verification. Purity should be assessed using reverse-phase HPLC with UV detection at 227 nm. Researchers should cross-reference synthetic yields and spectral data with published protocols to ensure reproducibility .
Q. What assays are optimal for evaluating the cytotoxic mechanism of this compound in cancer cells?
- Answer: Standard assays include:
- Cell viability: MTT or CellTiter-Glo® assays to measure IC50 values across cancer cell lines (e.g., NSCLC, breast cancer).
- Apoptosis induction: Flow cytometry with Annexin V/PI staining or caspase-3/7 activation assays.
- Microtubule stabilization: Immunofluorescence microscopy to assess tubulin polymerization and mitotic arrest.
- Pathway modulation: Western blotting for markers like Bcl-2, Bax, and phospho-AKT to evaluate apoptotic and PI3K/AKT pathway effects. Dose-response curves and time-course experiments are critical to distinguish primary mechanisms from secondary effects .
Q. Which experimental models are appropriate for preliminary evaluation of antitumor activity?
- Answer:
- In vitro: Use panels of cell lines representing diverse subtypes (e.g., HER2+, luminal, basal breast cancer) to assess subtype-specific sensitivity. 3D spheroid models can mimic tumor microenvironment interactions.
- In vivo: Subcutaneous xenografts in immunodeficient mice (e.g., NOD/SCID) for pharmacokinetic (PK) and efficacy profiling. Orthotopic models (e.g., lung or prostate implants) better replicate metastatic behavior. Monitor tumor volume biweekly and validate efficacy via histopathology and biomarker analysis (e.g., Ki-67 for proliferation) .
Advanced Research Questions
Q. What strategies can overcome resistance to this compound in solid tumors?
- Answer: Resistance mechanisms include upregulated drug efflux (e.g., ABCB1/P-gp) and altered β-tubulin isoforms. Strategies:
- Combination therapy: Co-administer with PI3K inhibitors (e.g., GDC-0941) to enhance apoptosis synergistically. Validate synergy via Chou-Talalay combination index analysis.
- Nanoparticle delivery: Encapsulate the compound in albumin-bound or liposomal formulations to bypass efflux pumps.
- Biomarker-driven dosing: Use RNA-seq or proteomics to identify resistance markers (e.g., TUBB3 mutations) and stratify patients in preclinical trials .
Q. How can metabolomics elucidate the compound’s impact on cancer cell metabolism?
- Answer: Employ LC-MS or GC-MS-based metabolomics to profile changes in glycolysis, TCA cycle, and lipid metabolism. Key steps:
- Extract metabolites from treated vs. untreated cells using methanol/water solvents.
- Analyze differential metabolites (e.g., lactate, citrate) via pathway enrichment tools (KEGG, MetaboAnalyst).
- Validate findings with stable isotope tracing (e.g., 13C-glucose) to track flux alterations. Integrate with transcriptomic data to identify regulatory nodes (e.g., HIF-1α) driving metabolic reprogramming .
Q. What statistical methods address contradictory clinical trial data involving this compound combinations?
- Answer: For conflicting survival outcomes (e.g., OS vs. PFS):
- Network meta-analysis: Use Bayesian or frequentist models to compare indirect evidence across trials, adjusting for covariates like prior therapy lines.
- Fractional polynomial regression: Model non-proportional hazards in time-to-event data.
- Subgroup analysis: Apply Cox proportional hazards models with interaction terms to identify patient subsets benefiting from combinations (e.g., MTAP-null tumors). Reference RECIST 1.1 criteria for standardized response evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
